molecular formula C10H17FN2O2Si B13583132 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde

5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde

Cat. No.: B13583132
M. Wt: 244.34 g/mol
InChI Key: IGBFAEFXNFERIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at position 5, a trimethylsilyl group attached to an ethoxy group at position 1, and an aldehyde group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction using DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.

Major Products

    Oxidation: 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. This dual functionality allows the compound to act as an effective inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-boronic acid pinacol ester
  • 4-iodo-1-methyl-1H-pyrazole
  • 1-benzyl-4-iodo-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

Molecular Formula

C10H17FN2O2Si

Molecular Weight

244.34 g/mol

IUPAC Name

5-fluoro-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H17FN2O2Si/c1-16(2,3)5-4-15-8-13-10(11)9(7-14)6-12-13/h6-7H,4-5,8H2,1-3H3

InChI Key

IGBFAEFXNFERIB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C(C=N1)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.